molecular formula C6H15ClN2 B8086880 (S)-Azepan-3-amine hydrochloride

(S)-Azepan-3-amine hydrochloride

Cat. No.: B8086880
M. Wt: 150.65 g/mol
InChI Key: JEGFGYVBHCSCAX-RGMNGODLSA-N
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Description

(S)-Azepan-3-amine hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Azepan-3-amine hydrochloride typically involves the reduction of azepan-3-one using a chiral reducing agent to obtain the (S)-enantiomer of azepan-3-amine. This is followed by the reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of azepan-3-one in the presence of a chiral catalyst. This method ensures high yield and enantiomeric purity, which is crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(S)-Azepan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form azepan-3-one.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Azepan-3-one.

    Reduction: Various reduced amine derivatives.

    Substitution: Substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Azepan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Azepan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to modulation of their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound without the amine group.

    Azepan-3-one: The oxidized form of azepane.

    Piperidine: A six-membered nitrogen-containing heterocycle with similar properties.

Uniqueness

(S)-Azepan-3-amine hydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to six-membered rings like piperidine. This uniqueness makes it valuable in the synthesis of compounds with specific biological activities and properties.

Properties

IUPAC Name

(3S)-azepan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c7-6-3-1-2-4-8-5-6;/h6,8H,1-5,7H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGFGYVBHCSCAX-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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